molecular formula C9H9N3O B2569617 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 29368-94-3

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B2569617
CAS No.: 29368-94-3
M. Wt: 175.191
InChI Key: KCDMJJDPKJKBMS-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C9H9N3O. It is a derivative of aniline, where the aniline ring is substituted with a 5-methyl-1,2,4-oxadiazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or DMF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and the aniline group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDMJJDPKJKBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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